molecular formula C14H12N4O3S B13888834 ethyl 2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate

ethyl 2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate

Cat. No.: B13888834
M. Wt: 316.34 g/mol
InChI Key: GCFZSWSKQSLRQE-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate is a heterocyclic compound that combines the structural features of benzothiazole and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate typically involves the reaction of 2-aminobenzothiazole with ethyl 2-chloro-6-oxo-1H-pyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediates followed by their coupling under optimized conditions. The use of microwave irradiation and one-pot multicomponent reactions are some of the advanced techniques employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Molecular docking studies have shown that this compound can interact with various enzymes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of ethyl 2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate.

    Ethyl 2-chloro-6-oxo-1H-pyrimidine-5-carboxylate: Another precursor used in the synthesis.

    2-Arylbenzothiazoles: Compounds with similar structural features and biological activities.

Uniqueness

This compound is unique due to its combined benzothiazole and pyrimidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H12N4O3S/c1-2-21-12(20)8-7-15-13(17-11(8)19)18-14-16-9-5-3-4-6-10(9)22-14/h3-7H,2H2,1H3,(H2,15,16,17,18,19)

InChI Key

GCFZSWSKQSLRQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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